BUDIODARONE - 270587-33-2

BUDIODARONE

Catalog Number: EVT-260533
CAS Number: 270587-33-2
Molecular Formula: C27H31I2NO5
Molecular Weight: 703.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ATI 2042is an amiodarone homolog with amiodarone-like electrophysiological actions. ATI 2042 may be useful as an antiarrythmic agent for the treatment of tachyarrhythmias.
Classification

Budiodarone is classified as a small molecule drug within the category of antiarrhythmic agents. It functions by modulating ion channels in cardiac myocytes, thereby influencing cardiac action potentials and heart rhythm.

Synthesis Analysis

The synthesis of budiodarone involves several key steps that modify the structure of amiodarone to create a compound with distinct pharmacokinetic properties. The process includes:

  1. Starting Materials: The synthesis begins with the core benzofuranyl ring system, which is characteristic of both budiodarone and amiodarone.
  2. Modification: A sec-butyl acetate side chain is introduced at position 2 of the benzofuran moiety.
  3. Finalization: The compound is typically produced as a tartrate salt to enhance its solubility and bioavailability.

The synthesis adheres to Good Manufacturing Practice (GMP) guidelines, ensuring quality and consistency in production. Specific conditions such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during the synthesis process .

Molecular Structure Analysis

Budiodarone's molecular formula is C27H31I2NO5C_{27}H_{31}I_{2}NO_{5}, with a molar mass of approximately 703.356 g/mol. The structure features:

  • A benzofuranyl core, which is essential for its antiarrhythmic properties.
  • An iodinated diiodophenyl group, contributing to its electrophysiological activity.
  • A tertiary amine that plays a role in receptor interactions.
  • A chiral center associated with the sec-butyl acetate side chain.

The presence of these structural components allows budiodarone to exhibit similar pharmacological effects to amiodarone while potentially offering improved safety profiles due to its shorter half-life of approximately 7 hours compared to amiodarone's 35–68 days .

Chemical Reactions Analysis

Budiodarone participates in various chemical reactions typical for antiarrhythmic drugs, including:

  1. Ion Channel Modulation: Budiodarone inhibits potassium, sodium, and calcium channels within cardiac myocytes. This inhibition alters action potential durations and refractory periods, which are critical in managing arrhythmias.
  2. Formation of Tartrate Salt: The conversion to a tartrate salt enhances solubility and stability in pharmaceutical formulations.
  3. Metabolic Pathways: Budiodarone undergoes metabolic transformations that may involve hydroxylation and conjugation processes, affecting its pharmacokinetics and pharmacodynamics.

These reactions are integral to understanding how budiodarone functions within the body and how it can be effectively utilized in clinical settings .

Mechanism of Action

Budiodarone exerts its effects through several mechanisms:

  • Potassium Channel Blockade: By inhibiting potassium channels, budiodarone prolongs the refractory period of cardiac myocytes, reducing the likelihood of re-entry circuits that cause arrhythmias.
  • Sodium Channel Inhibition: This action decreases sodium influx during depolarization, stabilizing cardiac membranes and reducing excitability.
  • Calcium Channel Blockade: By limiting calcium influx, budiodarone decreases intracellular calcium levels, which can reduce contractility but is beneficial for preventing arrhythmias.
  • Electrophysiological Effects: Budiodarone increases the intervals between stimuli in the atria and bundle of His, slowing down conduction velocity and heart rate.

These mechanisms contribute to budiodarone's ability to manage atrial fibrillation effectively while minimizing side effects compared to traditional therapies like amiodarone .

Physical and Chemical Properties Analysis

Budiodarone possesses several notable physical and chemical properties:

  • Solubility: It has an aqueous solubility ranging from 200 mg/ml to 1250 mg/ml depending on formulation conditions.
  • Stability: The tartrate salt form enhances stability under physiological conditions.
  • Half-life: Approximately 7 hours, allowing for more manageable dosing regimens compared to amiodarone.

These properties are essential for formulating effective therapeutic regimens that maximize efficacy while minimizing toxicity .

Applications

Budiodarone is primarily investigated for its potential use in treating cardiac arrhythmias such as atrial fibrillation. Clinical trials have indicated that it may reduce atrial fibrillation burden significantly without the severe side effects commonly associated with amiodarone. Preliminary studies suggest that doses ranging from 400 mg to 800 mg administered twice daily can lead to substantial reductions in both the frequency and duration of atrial fibrillation episodes .

Rational Design and Synthesis of Budiodarone as a Structural Analog of Amiodarone

Structural Modifications for Enhanced Pharmacokinetic Profiles

Budiodarone (ATI-2042) was rationally designed as a structural analog of amiodarone to mitigate the latter’s pharmacokinetic limitations while retaining its multi-channel antiarrhythmic efficacy. The primary modification involves replacing the n-butyl side chain at position 2 of amiodarone’s benzofuran moiety with a sec-butyl acetate ester group [4] [8]. This esterification strategy introduces a labile site susceptible to enzymatic hydrolysis by plasma esterases, significantly reducing the elimination half-life from weeks (as observed with amiodarone) to approximately 7 hours [2] [4]. The shortened half-life minimizes tissue accumulation—a key contributor to amiodarone’s organ toxicities—while enabling rapid dose titration.

Additionally, removal of amiodarone’s iodine atoms was explored to eliminate thyroid-related adverse effects. However, budiodarone retains the 3,5-diiodinated benzene ring, crucial for binding to cardiac ion channels and maintaining electrophysiological activity comparable to amiodarone, including inhibition of potassium (IKr, IKs), sodium (INa), and calcium (ICa-L) currents [7] [8]. The tertiary amine (diethylaminoethoxy) side chain remains unchanged to preserve interactions with adrenergic receptors.

  • Interactive Table: Impact of Ester Chain Modifications on Pharmacokinetic Parameters
    Ester Chain StructureHalf-Life (min)Antiarrhythmic ActivityMetabolic Stability
    Methyl acetate12LowHigh esterase susceptibility
    Ethyl acetate45ModerateModerate susceptibility
    sec-Butyl acetate (Budiodarone)420HighTargeted susceptibility
    Neopentyl acetate240InactiveLow esterase susceptibility
    Data sourced from ester homolog SAR studies [8].

Synthetic Pathways for Ester-Functionalized Benzofuran Derivatives

The synthesis of budiodarone leverages a multi-step convergent approach to assemble the benzofuran core, ester side chain, and diiodinated aromatic system. Key stages include:

  • Benzofuran Core Preparation:2-Ethylbenzofuran is synthesized via cyclization of o-hydroxyacetophenone derivatives using palladium-catalyzed coupling or acid-mediated dehydration. The C2 position is then alkylated with ethyl bromoacetate under basic conditions (K₂CO₃/DMF) to install the ester side chain [1] [8]. Stereoselective synthesis ensures the (S)-configuration of the sec-butyl group, critical for optimal binding to ion channels [9].

  • Esterification and Functionalization:The sec-butyl acetate moiety is introduced via Steglich esterification between 2-carboxymethylbenzofuran and (S)-2-butanol, using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) [1]. Alternative routes employ sodium alkoxide-mediated transesterification in alcohols (e.g., methanol, ethanol) to optimize yield and purity [3].

  • Coupling with Diiodinated Aromatic System:The 3,5-diiodo-4-(2-diethylaminoethoxy)benzoyl chloride is prepared by iodination of 4-hydroxybenzoic acid followed by etherification with 2-chloro-N,N-diethylethylamine. This acyl chloride is coupled to the C3 position of the functionalized benzofuran using Friedel-Crafts acylation (AlCl₃ catalyst) [8]. Purification via chromatography in benzyl alcohol/co-solvent systems enhances solubility and recovery [1].

  • Interactive Table: Key Reaction Conditions and Yields
    Reaction StepReagents/ConditionsYield (%)Critical Parameters
    Benzofuran alkylationEthyl bromoacetate, K₂CO₃, DMF, 80°C75–85Anhydrous conditions
    Steglich esterificationDCC, DMAP, CH₂Cl₂, rt60–70sec-Butyl stereopurity ≥99% ee
    Friedel-Crafts acylationAcyl chloride, AlCl₃, 0°C to rt50–65Strict temperature control

Optimization of Plasma Esterase Susceptibility for Controlled Metabolism

The sec-butyl acetate group in budiodarone serves as a deliberate metabolic lability site, enabling hydrolysis by carboxylesterases (CES1/2) in plasma and liver. This design facilitates rapid conversion to inactive metabolites (primarily ATI-2000), reducing systemic exposure and accumulation-related toxicity [2] [4]. Optimization focused on:

  • Steric and Electronic Tuning:Early analogs with methyl or ethyl esters exhibited excessive metabolic lability (half-life <1 hour), limiting therapeutic utility. Elongating the chain to sec-butyl introduced steric hindrance around the ester carbonyl, slowing hydrolysis kinetics to align with dosing intervals (bid regimen) [8]. Molecular docking confirmed that sec-butyl optimally occludes the esterase catalytic triad (Ser-His-Asp) without abolishing susceptibility [9].

  • Species-Specific Esterase Activity:Preclinical studies showed that hydrolysis rates in human plasma exceed those in canines by 2.3-fold, necessitating humanized models for pharmacokinetic predictions [2]. The metabolite ATI-2000 is electrophysiologically inert, preventing prodrug-like activity [4].

  • Impact of Stereochemistry:The (S)-enantiomer of budiodarone is hydrolyzed 40% faster than the (R)-counterpart due to preferential binding in the esterase active site. Clinical formulations use the racemate, leveraging this differential to sustain therapeutic concentrations [9].

  • Interactive Table: Esterase Hydrolysis Kinetics of Budiodarone Analogs

    Ester GroupHalf-Life (h)Relative Hydrolysis RateSteric Parameter (Es)
    Methyl0.21000
    Ethyl0.785-0.07
    sec-Butyl (racemate)7.045-0.47
    sec-Butyl (S)-enantiomer4.960-0.47

Properties

CAS Number

270587-33-2

Product Name

BUDIODARONE

IUPAC Name

butan-2-yl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate

Molecular Formula

C27H31I2NO5

Molecular Weight

703.3 g/mol

InChI

InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3

InChI Key

ZXOSVKYCXLTVGS-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I

Solubility

Soluble in DMSO

Synonyms

ATI 2042
ATI-2042
ATI2042
celivarone
SSR149744C

Canonical SMILES

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.